molecular formula C16H17ClN2O B5885187 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide CAS No. 21017-52-7

2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide

Cat. No. B5885187
CAS RN: 21017-52-7
M. Wt: 288.77 g/mol
InChI Key: XCFQGLZPWMXVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide, also known as CDP-choline, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDP-choline is a choline-containing compound that has been shown to have neuroprotective and cognitive-enhancing effects. In

Mechanism of Action

2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide is believed to work through several mechanisms of action. It is thought to increase the synthesis of phosphatidylcholine, a key component of cell membranes. This, in turn, may help to protect cells from damage and improve cell signaling. 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cerebral blood flow, which may help to protect the brain from ischemic damage. 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has also been shown to increase the levels of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. This may help to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is its well-established safety profile. 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has been extensively studied and has been shown to be safe and well-tolerated in humans. However, one of the limitations of using 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is its relatively high cost compared to other choline-containing compounds.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide. One area of interest is the use of 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide in the treatment of traumatic brain injury. 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have neuroprotective effects, and may therefore be useful in the treatment of traumatic brain injury. Another area of interest is the use of 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide in the treatment of age-related cognitive decline. 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have cognitive-enhancing effects, and may therefore be useful in the treatment of age-related cognitive decline. Finally, there is also interest in exploring the potential use of 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide is a choline-containing compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have neuroprotective and cognitive-enhancing effects, and has been extensively studied for its safety and tolerability in humans. While there are limitations to its use in lab experiments, 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has several potential future directions for research, particularly in the treatment of traumatic brain injury and age-related cognitive decline.

Synthesis Methods

2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide is synthesized through the reaction of choline chloride with cytidine 5'-monophosphate (CMP). The reaction is carried out in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, particularly in the treatment of ischemic stroke. 2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide has also been studied for its cognitive-enhancing effects, particularly in the treatment of Alzheimer's disease and other forms of dementia.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-19(2)15-9-7-14(8-10-15)18-16(20)11-12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFQGLZPWMXVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218165
Record name 4-Chloro-N-[4-(dimethylamino)phenyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide

CAS RN

21017-52-7
Record name 4-Chloro-N-[4-(dimethylamino)phenyl]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21017-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-[4-(dimethylamino)phenyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.